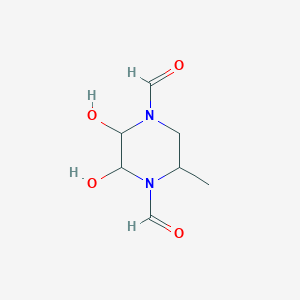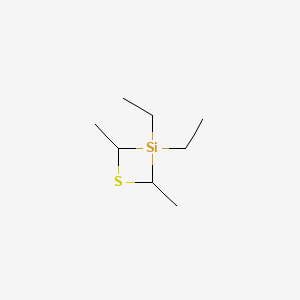
1-Thia-3-silacyclobutane, 3,3-diethyl-2,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Thia-3-silacyclobutane, 3,3-diethyl-2,4-dimethyl- is a cyclic organosilicon compound that contains a four-membered ring with a silicon and sulfur atom, along with four carbon atoms. This compound is derived from the parent molecule cyclobutane, with the substitution of two of its carbon atoms by silicon and sulfur atoms . Its molecular formula is C₈H₁₈SSi, and it has a molecular weight of 174.379 g/mol .
Analyse Des Réactions Chimiques
1-Thia-3-silacyclobutane, 3,3-diethyl-2,4-dimethyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfur atom to a thiol or sulfide group.
Substitution: The silicon and sulfur atoms in the ring can participate in substitution reactions, where other functional groups replace the existing ones.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Thia-3-silacyclobutane, 3,3-diethyl-2,4-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon and organosulfur compounds.
Biology: Its unique structure makes it a subject of interest in studies related to the biological activity of organosilicon compounds.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which 1-Thia-3-silacyclobutane, 3,3-diethyl-2,4-dimethyl- exerts its effects depends on the specific application. In chemical reactions, the silicon and sulfur atoms in the ring can act as reactive centers, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its unique structural features.
Comparaison Avec Des Composés Similaires
1-Thia-3-silacyclobutane, 3,3-diethyl-2,4-dimethyl- can be compared with other similar compounds, such as:
Cyclobutane: The parent molecule, which lacks the silicon and sulfur atoms.
Silacyclobutane: A similar compound with a silicon atom in the ring but no sulfur atom.
Thiacylobutane: A similar compound with a sulfur atom in the ring but no silicon atom.
The uniqueness of 1-Thia-3-silacyclobutane, 3,3-diethyl-2,4-dimethyl- lies in the presence of both silicon and sulfur atoms in the four-membered ring, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
66737-21-1 |
|---|---|
Formule moléculaire |
C8H18SSi |
Poids moléculaire |
174.38 g/mol |
Nom IUPAC |
3,3-diethyl-2,4-dimethyl-1,3-thiasiletane |
InChI |
InChI=1S/C8H18SSi/c1-5-10(6-2)7(3)9-8(10)4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
NTNZKNARJRBSST-UHFFFAOYSA-N |
SMILES canonique |
CC[Si]1(C(SC1C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


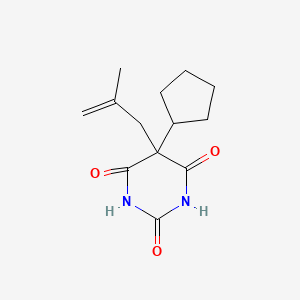

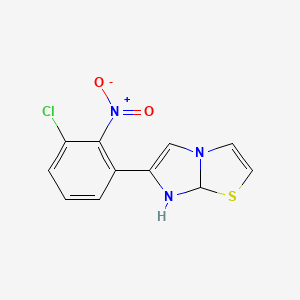

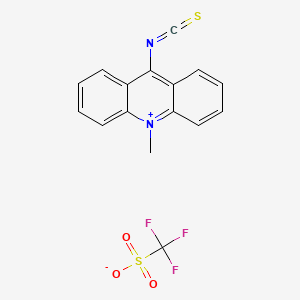

![(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13790550.png)
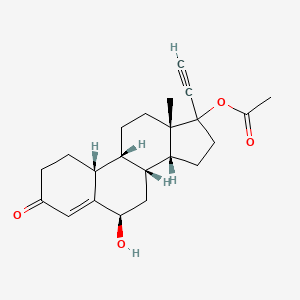
![3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B13790560.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B13790566.png)
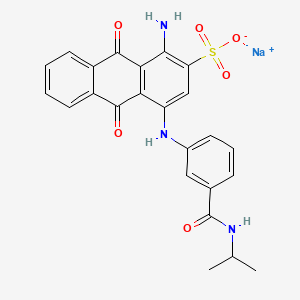
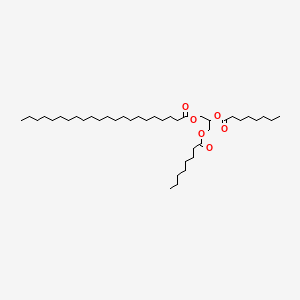
![N-(3,4-dichlorophenyl)-N'-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13790575.png)
